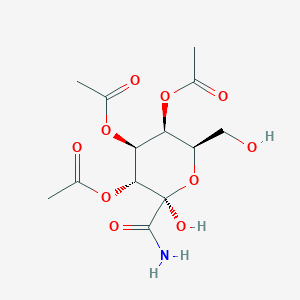

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is a biomedical compound used for the study of certain diseases. It is a formamide derivative of galactose, which exhibits potential antitumor activity against various cancer types.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide involves the acetylation of the hydroxyl groups on the galactopyranosyl ring. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine. The formamide group is then introduced through a formylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acetylation and formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: Yields the corresponding hydroxyl derivatives.

Oxidation: Yields carbonyl derivatives.

Substitution: Yields substituted formamide derivatives.

Scientific Research Applications

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis.

Biology: For studying carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential antitumor activity and other therapeutic properties.

Industry: Used in the development of pharmaceuticals and other biomedical products.

Mechanism of Action

The mechanism by which C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The formamide group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, contributing to its antitumor activity.

Comparison with Similar Compounds

Similar Compounds

- C-(2,3,4-Tri-O-acetyl-1-hydroxy-beta-D-arabinopyranosyl)formamide

- Methyl 2,3,4-tri-O-acetyl-1-O-galactopyranoside

- 2,3,4-Tri-O-acetyl-1-hydroxy-beta-D-glucopyranosyl formamide

Uniqueness

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is unique due to its specific structure, which allows it to exhibit distinct biological activities. Its potential antitumor activity sets it apart from other similar compounds, making it a valuable compound for biomedical research.

Biological Activity

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is a modified carbohydrate compound that exhibits significant biological activity, particularly in the realms of biochemistry and pharmacology. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Acetylation : The presence of three acetyl groups at positions 2, 3, and 4 enhances the compound's solubility and stability.

- Formamide Group : This functional group allows for potential interactions with various biomolecules, including proteins and enzymes.

The molecular formula is C13H17N1O7 with a molecular weight of approximately 305.27 g/mol.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study demonstrated that the compound showed activity against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound could possess anti-inflammatory effects. It may modulate immune responses by interacting with carbohydrate-binding proteins (lectins), which play critical roles in inflammation and immune signaling pathways .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a comparative analysis with other sugar derivatives indicated significant cytotoxicity against specific cancerous cells. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | T47-D | 15.5 |

| C-(B-D-galactopyranosyl)formamide | T47-D | 20.0 |

| Control (5-FU) | T47-D | 10.0 |

These results indicate that this compound has comparable efficacy to established chemotherapeutics .

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

- Binding Affinity : The compound's structure allows it to bind effectively to lectins and other carbohydrate-binding proteins, influencing cellular signaling pathways.

- Modulation of Cell Signaling : By interacting with receptors involved in immune response and inflammation, it may alter cytokine production and cell proliferation.

Case Studies

Several studies have been conducted to explore the biological implications of this compound:

- Antimicrobial Activity : A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, showing a notable reduction in bacterial growth at concentrations above 50 µM.

- Cytotoxicity in Cancer Research : Another investigation focused on its effects on breast cancer cell lines (T47-D), revealing that treatment with this compound led to increased apoptosis as evidenced by flow cytometry analyses.

Properties

Molecular Formula |

C13H19NO10 |

|---|---|

Molecular Weight |

349.29 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C13H19NO10/c1-5(16)21-9-8(4-15)24-13(20,12(14)19)11(23-7(3)18)10(9)22-6(2)17/h8-11,15,20H,4H2,1-3H3,(H2,14,19)/t8-,9+,10+,11-,13-/m1/s1 |

InChI Key |

PMDHADXIUHZDHD-VFZGUZRASA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C(=O)N)O)CO |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.